molecular formula C14H26N2O3Si B14270134 N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine CAS No. 152271-82-4

N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine

Katalognummer: B14270134
CAS-Nummer: 152271-82-4
Molekulargewicht: 298.45 g/mol
InChI-Schlüssel: NFKPJEKDYWFEPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine is a compound that features both an amine group and a silane group. This dual functionality makes it a versatile molecule in various chemical applications. The presence of the amine group allows it to participate in a variety of organic reactions, while the silane group enables it to bond with inorganic surfaces, making it useful in materials science and surface chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of 3-(trimethoxysilyl)propan-1-amine with a benzyl halide derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling agent in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules for improved stability and functionality.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its strong bonding capabilities.

Wirkmechanismus

The mechanism by which N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine exerts its effects involves the interaction of its amine and silane groups with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with other molecules, while the silane group can form covalent bonds with inorganic surfaces. These interactions enable the compound to modify surfaces and enhance the properties of materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Aminomethylphenyl)-3-(trimethoxysilyl)propan-1-amine
  • N-(3-Aminomethylphenyl)-3-(trimethoxysilyl)propan-1-amine
  • N-(4-Aminomethylphenyl)-3-(trimethoxysilyl)propan-1-amine

Uniqueness

N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine is unique due to the specific positioning of the aminomethyl group on the benzyl ring, which can influence its reactivity and bonding properties. This unique structure allows for specific interactions that may not be possible with other similar compounds.

Eigenschaften

CAS-Nummer

152271-82-4

Molekularformel

C14H26N2O3Si

Molekulargewicht

298.45 g/mol

IUPAC-Name

N-[[2-(aminomethyl)phenyl]methyl]-3-trimethoxysilylpropan-1-amine

InChI

InChI=1S/C14H26N2O3Si/c1-17-20(18-2,19-3)10-6-9-16-12-14-8-5-4-7-13(14)11-15/h4-5,7-8,16H,6,9-12,15H2,1-3H3

InChI-Schlüssel

NFKPJEKDYWFEPG-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](CCCNCC1=CC=CC=C1CN)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.